1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c27-20(24-19-7-4-12-28-19)23-17-13-18(22-15-21-17)26-10-8-25(9-11-26)14-16-5-2-1-3-6-16/h1-7,12-13,15H,8-11,14H2,(H2,21,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKBDIDPVJCIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrimidine Core:
- Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, which undergoes nucleophilic substitution with 4-benzylpiperazine under basic conditions to form 6-(4-benzylpiperazin-1-yl)pyrimidine.
-
Urea Formation:
- The intermediate 6-(4-benzylpiperazin-1-yl)pyrimidine is then reacted with thiophene-2-isocyanate to form the final product, 1-
Biological Activity
1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrimidine ring, a benzylpiperazine group, and a thiophene moiety, suggesting diverse interactions with biological targets.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of 397.44 g/mol. The presence of multiple functional groups enhances its potential for therapeutic applications, particularly in targeting various physiological pathways.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with similar structural motifs have been reported to show significant cytotoxic effects against various cancer cell lines. The benzylpiperazine and pyrimidine components are known for their interactions with neurotransmitter receptors and enzymes involved in tumor progression.
- Neurotransmitter Modulation : The benzylpiperazine moiety is associated with modulation of dopamine receptors, which are critical in treating neurological disorders. Studies have shown that such compounds can act as antagonists or agonists at these receptors, influencing dopaminergic signaling pathways.
- Anti-inflammatory Effects : The thiophene component may contribute to anti-inflammatory properties, as thiophene derivatives have been linked to the inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure-activity relationship (SAR). The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Benzylpiperazine | Neurotransmitter receptor modulation |
| Pyrimidine ring | Antitumor activity |
| Thiophene moiety | Anti-inflammatory effects |
Case Studies
Several studies have highlighted the biological significance of compounds related to this compound:
- Anticancer Studies : A study evaluated the cytotoxic effects of synthesized urea derivatives against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, demonstrating enhanced potency in inducing apoptosis in cancer cells .
- Neuropharmacological Research : Investigations into the interaction of benzylpiperazine derivatives with dopamine receptors revealed that modifications to the piperazine ring could enhance binding affinity and selectivity, suggesting potential applications in treating neurological disorders.
- Anti-inflammatory Activity : Compounds containing thiophene structures were tested for their ability to inhibit inflammatory responses in vitro. Results showed that these compounds could effectively reduce the production of inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrimidine vs. Pyridine Derivatives
- Target Compound : Pyrimidine core with urea and benzylpiperazine.
- Compound 5h (): Pyridine core (2-methyl-6-(thiophen-2-yl)pyridin-3-yl) with 4-fluorophenyl urea. Compound 5h exhibits anticancer activity against 60 cell lines (melting point: 217–219°C), suggesting that the pyridine core retains bioactivity but may differ in potency or selectivity .
Thieno[3,2-d]pyrimidine Derivatives ()
- Example: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. This compound’s molecular ion (MH+ 494.19) suggests stability under mass spectrometry conditions .
Substituent Modifications
Benzylpiperazine vs. Ethylpiperazine ()
- Target Compound : 4-Benzylpiperazin-1-yl group.
- Compound: 4-(4-Ethylpiperazin-1-yl)phenylamino group. Impact: Benzylpiperazine’s aromatic ring may enhance π-stacking with hydrophobic enzyme pockets, whereas ethylpiperazine offers simpler alkyl interactions. Both groups likely improve solubility and pharmacokinetics .
Urea vs. Thiourea Linkages ()
- Target Compound : Urea linkage.
- Analog (): Pyrimidin-2-thiol (thiourea derivative). Impact: Urea provides hydrogen-bonding donors/acceptors, critical for target engagement. Thiourea’s sulfur atom may alter binding kinetics or metabolic stability, as seen in antimicrobial studies where thiourea analogs showed varied potency .
Anticancer Activity ()
- Compound 5h : IC50 values against leukemia (e.g., SR: 1.2 µM) and breast cancer (MCF7: 2.8 µM).
- Compound 5j : Ethyl benzoate substituent confers moderate activity (melting point: 203–204°C).
Structural and Pharmacokinetic Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
